molecular formula C7H15ClN4O B14440279 Arginine chloromethyl ketone CAS No. 76833-33-5

Arginine chloromethyl ketone

Cat. No.: B14440279
CAS No.: 76833-33-5
M. Wt: 206.67 g/mol
InChI Key: VNDNKFJKUBLYQB-UHFFFAOYSA-N
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Description

Arginine chloromethyl ketone is a synthetic compound known for its role as a potent inhibitor of serine proteases. It is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginine chloromethyl ketone typically involves the reaction of arginine with chloromethyl ketone derivatives. One common method includes the activation of arginine using mixed anhydride activation, followed by reaction with diazomethane and subsequent treatment with hydrogen chloride dissolved in ethanol or ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Arginine chloromethyl ketone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can form stable amide derivatives, while reactions with thiols can form thioether derivatives .

Mechanism of Action

Arginine chloromethyl ketone exerts its effects by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site serine residue of the protease, thereby blocking its catalytic activity. This inhibition is highly specific and depends on the presence of the arginine residue, which interacts with the protease’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arginine chloromethyl ketone is unique due to its high specificity for serine proteases and its ability to form stable, irreversible complexes with these enzymes. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

2-(4-amino-6-chloro-5-oxohexyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN4O/c8-4-6(13)5(9)2-1-3-12-7(10)11/h5H,1-4,9H2,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDNKFJKUBLYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)CCl)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998148
Record name N-(4-Amino-6-chloro-5-oxohexyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76833-33-5
Record name Arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076833335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-6-chloro-5-oxohexyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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